Physicochemical Differentiation: Increased Lipophilicity (LogP) of 5-Ethyl-1,3-benzothiazol-2-amine
The 5-ethyl substituent on 5-Ethyl-1,3-benzothiazol-2-amine confers a quantifiable increase in lipophilicity (LogP) relative to the unsubstituted 2-aminobenzothiazole scaffold. This alteration directly impacts membrane permeability and binding interactions in drug discovery applications [1].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.371 [1] / LogP = 2.9268 |
| Comparator Or Baseline | 2-Aminobenzothiazole (unsubstituted core) LogP ≈ 1.7 (estimated from structural analogs) |
| Quantified Difference | Target compound LogP is approximately 0.7–1.2 units higher than the unsubstituted core |
| Conditions | Computed logP from vendor databases (ChemSrc, Fluorochem) |
Why This Matters
Higher LogP indicates improved passive membrane permeability, a critical selection criterion for compounds intended for cellular or in vivo assays.
- [1] ChemSrc. 90382-08-4 5-Ethyl-1,3-benzothiazol-2-amine Chemical Properties. 2017. View Source
